Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antituberculosis agents.
Medicine: Its unique structure makes it a valuable scaffold for drug discovery and development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and derivative of the compound. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound of Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Another derivative with significant biological activity.
Uniqueness
This compound is unique due to the presence of the bromine atom and the ester functional group, which confer specific chemical reactivity and potential biological activity .
Properties
CAS No. |
1312697-72-5 |
---|---|
Molecular Formula |
C9H7BrN2O2 |
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-2-6(10)8-11-4-5-12(7)8/h2-5H,1H3 |
InChI Key |
UDAAHTRLAJOPIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C2=NC=CN12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.